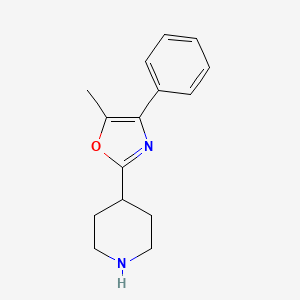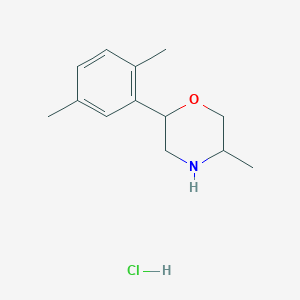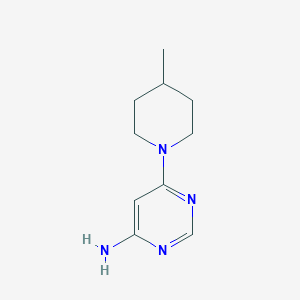
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine
Overview
Description
“6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is a compound with the molecular formula C10H16N4. It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-4-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 192.26 . It is a solid substance at room temperature .Scientific Research Applications
Alzheimer's Disease Research
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is utilized in Alzheimer's disease research. A study by Mohamed et al. (2011) found that derivatives of this compound, specifically 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, demonstrated potent and selective inhibition of butyrylcholinesterase, a key enzyme in Alzheimer's disease pathology. This compound was significantly more potent compared to commercial drugs in inhibiting cholinesterase and amyloid-β aggregation, targeting multiple pathological routes in Alzheimer's disease.
Histamine H4 Receptor Research
In the field of histamine H4 receptor research, 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine derivatives have been studied. Altenbach et al. (2008) in their research, as documented in Journal of Medicinal Chemistry, reported on the optimization of these compounds, leading to significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This supports the potential of H4R antagonists in pain management.
Antihypertensive Activity
Bennett et al. (1981) investigated 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive activity. As described in Journal of Medicinal Chemistry, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure in spontaneously hypertensive rats, indicating a potential for treating hypertension.
Anti-Tubercular Research
Vavaiya et al. (2022) synthesized and evaluated a series of 6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives for their anti-tubercular properties. According to their study in Current Chemistry Letters, these compounds showed promising results against mycobacterium tuberculosis, making them suitable for further lead modification in anti-tubercular drug development.
Rheumatoid Arthritis Treatment
Research on JAK1-selective inhibitors for treating rheumatoid arthritis has included derivatives of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine. Chough et al. (2018) in their study, as seen in Bioorganic & Medicinal Chemistry, developed 3(R)-aminopyrrolidine derivatives from this compound, showing improved selectivity for JAK1 and comparable efficacy to existing treatments in in vivo tests.
Corrosion Inhibition
In the field of materials science, derivatives of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine have been studied as corrosion inhibitors. Ashassi-Sorkhabi et al. (2005) demonstrated in Electrochimica Acta that compounds like benzylidene-pyrimidin-2-yl-amine and its derivatives are effective in preventing corrosion of mild steel in hydrochloric acid solutions.
Safety And Hazards
properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIMDZMLOFUDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
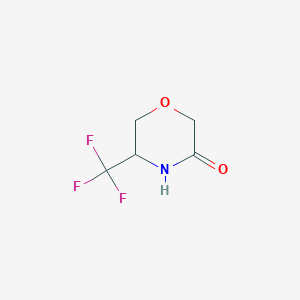


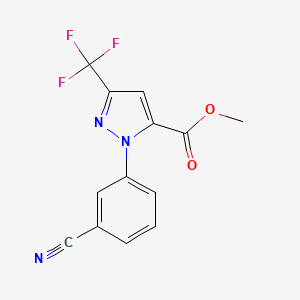

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
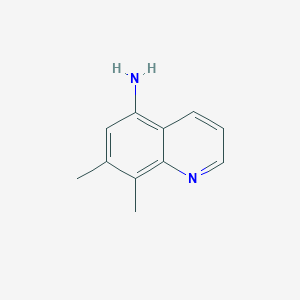
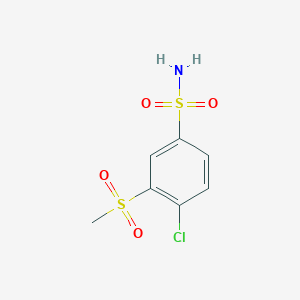
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)
